2-Bromo-3-(bromomethyl)thiophene

Descripción

Significance of Halogenated Heterocycles in Contemporary Organic Synthesis

Halogenated heterocyclic compounds, which are organic ring structures containing at least one non-carbon atom and one or more halogen atoms, are of paramount importance in modern organic synthesis. jeyamscientific.insigmaaldrich.com These compounds serve as crucial intermediates or "vehicles" for the synthesis of more complex organic molecules. jeyamscientific.insigmaaldrich.com The presence of halogen atoms, such as bromine, chlorine, fluorine, or iodine, enhances the reactivity of these molecules, making them amenable to a wide variety of chemical transformations. mdpi.com

Due to their high electrophilicity and effectiveness as leaving groups, halogens play a pivotal role in the activation and structural modification of organic compounds. mdpi.com Synthetic chemists utilize halogenated heterocycles in numerous reaction protocols, including lithiation and palladium-catalyzed cross-coupling reactions, to construct new chemical entities. jeyamscientific.insigmaaldrich.com This versatility has led to their use in the development of pharmaceuticals, agrochemicals, industrial antioxidants, and advanced materials. jeyamscientific.insigmaaldrich.comresearchgate.net The introduction of a halogen atom is a frequently employed process because halogens are valuable as leaving groups in substitution and cross-coupling reactions, and they can define the properties of bioactive molecules and materials. rsc.org

Thiophene (B33073) Derivatives as Versatile Building Blocks in Chemical Research

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are among the most studied families of organic compounds. researchgate.net Thiophenes are chemically stable, easily processed, and possess high aromaticity, making them exceptionally versatile building blocks. researchgate.netnih.gov Their unique chemical and physical properties are leveraged in diverse fields such as medicinal chemistry, materials science, and organic electronics. ontosight.airesearchgate.net

The thiophene ring is electron-rich and can be readily functionalized through electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation. researchgate.net This chemical adaptability allows for precise tuning of the molecular structure and, consequently, the electronic and optical properties of the resulting materials. researchgate.netnih.gov As a result, thiophene-based molecules and polymers are extensively used in the fabrication of organic solar cells, organic thin-film transistors (OTFTs), and organic light-emitting diodes (OLEDs). researchgate.netnih.govmdpi.com Their biocompatibility and the ease with which they can be functionalized also make them attractive for biological and medical research. nih.gov

Overview of 2-Bromo-3-(bromomethyl)thiophene within the Scope of Thiophene Chemistry

Within the vast chemistry of thiophenes, this compound (C₅H₄Br₂S) is a notable difunctionalized derivative. sigmaaldrich.comnih.gov It possesses two different types of carbon-bromine bonds: an aryl bromide, where a bromine atom is directly attached to the thiophene ring at the 2-position, and a benzyl-like bromide, where a bromine atom is part of a bromomethyl group (-CH₂Br) at the 3-position. This dual functionality makes it a highly useful intermediate for synthesizing more complex, polysubstituted thiophene structures.

The aryl bromide can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the formation of carbon-carbon bonds. Simultaneously, the bromomethyl group is susceptible to nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. This differential reactivity allows for stepwise and selective modifications, providing a strategic advantage in multistep organic synthesis.

Below are the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₄Br₂S sigmaaldrich.com |

| Molecular Weight | 255.96 g/mol sigmaaldrich.com |

| CAS Number | 40032-76-6 sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.comsigmaaldrich.com |

| Density | 1.967 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.638 sigmaaldrich.comsigmaaldrich.com |

| InChI Key | ZPWPMAAPQZXPDD-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

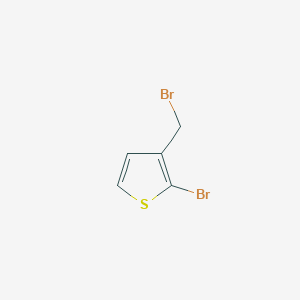

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-(bromomethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370778 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-76-6 | |

| Record name | 2-Bromo-3-bromomethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-(bromomethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Bromomethyl Thiophene and Analogous Compounds

Precursor Compounds in the Synthesis of Brominated Thiophenes

Utilization of 2-Bromo-3-methylthiophene (B51420) as a Direct Precursor

2-Bromo-3-methylthiophene serves as a primary and direct precursor for the synthesis of 2-bromo-3-(bromomethyl)thiophene. chemicalbook.com The synthesis of the precursor itself, 2-bromo-3-methylthiophene, can be achieved by the bromination of 3-methylthiophene (B123197). chemicalbook.comsigmaaldrich.com This reaction is often carried out using N-bromosuccinimide (NBS) in the absence of an initiator like benzoyl peroxide, leading to the formation of 2-bromo-3-methylthiophene in approximately 90% yield. chemicalbook.comsigmaaldrich.com

Derivations from 3-Methylthiophene and Other Substituted Thiophenes

3-Methylthiophene is a versatile starting material for producing various brominated thiophenes. google.comresearchgate.net It can be selectively brominated to yield 2-bromo-3-methylthiophene, a key intermediate. google.comresearchgate.net The synthesis of 2-bromo-3-methylthiophene from 3-methylthiophene has been reported with high selectivity and yield using N-bromosuccinimide (NBS) as the brominating agent. google.com Another method involves reacting 3-methylthiophene with hydrogen bromide and hydrogen peroxide. google.com Furthermore, other substituted thiophenes can also be employed as precursors, with the reaction conditions tailored to achieve the desired bromination pattern. For instance, the bromination of thiophene (B33073) itself can be controlled to produce 2-bromothiophene (B119243) or 2,5-dibromothiophene (B18171) under specific conditions. eurekaselect.comiust.ac.ir

Regioselective Bromination Techniques

Achieving the desired substitution pattern on the thiophene ring, known as regioselectivity, is a critical aspect of synthesizing this compound. Various techniques are employed to control the position of bromination.

N-Bromosuccinimide (NBS) Mediated Bromination with Peroxide Initiators (e.g., Dibenzoyl Peroxide)

A widely used method for the side-chain bromination of 2-bromo-3-methylthiophene to form this compound involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide. orgsyn.org In this free-radical substitution reaction, the peroxide initiates the formation of a bromine radical from NBS, which then selectively abstracts a hydrogen atom from the methyl group, leading to the desired product. The reaction is typically carried out in a nonpolar solvent like benzene (B151609), under reflux conditions. orgsyn.org

Distinctions Between Electrophilic and Free Radical Bromination Pathways in Thiophene Systems

The bromination of thiophene derivatives can proceed through two primary pathways: electrophilic substitution and free-radical substitution. The reaction pathway is determined by the reaction conditions and the nature of the brominating agent.

Electrophilic Aromatic Substitution: In the absence of a radical initiator, the bromination of the thiophene ring itself is favored. pressbooks.pub Thiophene is more reactive than benzene towards electrophilic attack due to the electron-donating nature of the sulfur atom. numberanalytics.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate. pressbooks.pub Reagents like bromine in acetic acid or NBS in polar solvents promote electrophilic bromination, typically at the C2 or C5 positions of the thiophene ring. iust.ac.irsci-hub.ru

Free Radical Substitution: In the presence of a radical initiator (e.g., dibenzoyl peroxide or AIBN) and a source of bromine radicals (e.g., NBS), substitution on the alkyl side chains of thiophene derivatives is favored. organic-chemistry.org This pathway is crucial for the synthesis of compounds like this compound from 2-bromo-3-methylthiophene. The selectivity of free-radical bromination is generally higher than chlorination. masterorganicchemistry.com

The key distinction lies in the species that attacks the thiophene derivative. In electrophilic substitution, it is an electrophile (like Br+), while in free-radical substitution, it is a bromine radical (Br•).

Influence of Reaction Conditions on Regioselectivity

The regioselectivity of thiophene bromination is highly dependent on a variety of reaction conditions. Careful control of these parameters is essential to obtain the desired product in high yield and purity.

| Reaction Condition | Influence on Regioselectivity |

| Solvent Systems | The polarity of the solvent plays a significant role. Polar solvents like acetic acid or acetonitrile (B52724) tend to favor electrophilic aromatic substitution on the thiophene ring. sci-hub.ruresearchgate.net Nonpolar solvents such as benzene or carbon tetrachloride are often used for free-radical side-chain bromination. orgsyn.org |

| Temperature Gradients | Temperature can influence the rate and selectivity of the reaction. For instance, in the electrophilic bromination of some substituted thiophenes, higher temperatures can lead to an increase in the formation of di-brominated products. sci-hub.ru Specific temperature control is also crucial in methods utilizing hydrogen peroxide and hydrogen bromide. google.com |

| Catalytic Additives | The presence or absence of catalysts or initiators is a primary determinant of the reaction pathway. Radical initiators like dibenzoyl peroxide are essential for free-radical side-chain bromination. orgsyn.org In electrophilic bromination, Lewis acids like iron(III) bromide can be used as catalysts. numberanalytics.com |

By carefully manipulating these conditions, chemists can direct the bromination to either the thiophene ring or the alkyl substituent, thereby achieving the desired regioselectivity for the synthesis of this compound and its analogs.

Advanced Synthetic Routes and Methodological Innovations

The synthesis of specifically substituted thiophenes, such as this compound, and related structures benefits significantly from modern advancements in chemical synthesis. Innovations in electrochemical methods and microreactor technology offer superior control, efficiency, and safety compared to traditional batch processing. These advanced routes provide pathways to highly functionalized thiophene derivatives with enhanced regioselectivity and yield.

Electrochemical synthesis represents a significant advancement in the halogenation of aromatic and heteroaromatic compounds, including thiophenes. This method avoids the direct use of hazardous molecular bromine by generating the active brominating species in situ from less harmful bromide salts, such as ammonium (B1175870) bromide or tetrabutylammonium (B224687) bromide (Bu₄NBr). researchgate.netnih.gov The anodic oxidation of bromide anions produces bromine (Br₂), which then acts as the electrophile for the aromatic substitution reaction. nih.gov

Research has demonstrated that electrochemical bromination can be conducted effectively in both batch and continuous-flow setups. researchgate.net A key advantage of this technique is the ability to control the reaction's regioselectivity. For instance, studies on substituted thiophenes with available 2-hydrogens have shown that electrochemical bromination selectively yields the corresponding 2-bromo-thiophenes. researchgate.net Similarly, 2-substituted benzothiophenes are converted to 3-bromobenzo[b]thiophenes, highlighting the method's predictability, which is informed by cyclic voltammetry studies suggesting a mechanism involving a bromine cation. researchgate.net

The choice of supporting electrolyte and its concentration has been found to play a crucial role in directing the selectivity of the bromination. Investigations into the bromination of various electron-rich arenes revealed that using an excess of Bu₄NBr (e.g., >4.0 equivalents) significantly enhances the regioselectivity, favoring para-substitution in aniline (B41778) and phenol (B47542) derivatives. nih.gov This effect is attributed to the influence of the bromide ion concentration on the reaction pathway. In electrochemical bromination, where the bromide concentration decreases over time, conditions can be optimized to achieve high selectivity, a feature that can be mimicked in chemical bromination by controlling the presence of bromide ions. nih.gov

Advanced electrochemical setups, such as linear paired electrolysis cells, have further refined this process. In such a system, both anodic and cathodic reactions are utilized productively. While the anode generates the brominating agent, the cathode can be used to produce other useful chemical reagents. For example, using 2-ethylanthraquinone (B47962) as a catalyst at the cathode can lead to the formation of hydrogen peroxide (H₂O₂), resulting in current efficiencies that can exceed 150%. nih.gov This approach has been successfully applied to a range of electron-rich heteroarenes, including pyrazole (B372694) and azulene (B44059) derivatives, affording brominated products in nearly quantitative yields. nih.gov

| Substrate Type | Brominating Agent Source | Key Conditions | Outcome | Reference |

| Substituted Thiophenes | Ammonium bromide | Batch or continuous-flow electrolysis | Selective formation of 2-bromothiophenes | researchgate.net |

| Electron-Rich Arenes/Heteroarenes | Tetrabutylammonium bromide (Bu₄NBr) | Linear paired electrolysis, excess Bu₄NBr | High regioselectivity and yields, current efficiencies >150% | nih.gov |

| 1H-Pyrazole | Tetrabutylammonium bromide (Bu₄NBr) | Linear paired electrolysis, 1.10–1.15 F | Near quantitative yield of brominated product | nih.gov |

| Azulene | Tetrabutylammonium bromide (Bu₄NBr) | Linear paired electrolysis, 2.6 F | Selective 1,3-dibromination in 99% yield | nih.gov |

Microreactor technology, also known as flow chemistry, offers a transformative approach to chemical synthesis, providing significant advantages for hazardous reactions like bromination. mdpi.comresearchgate.net These systems, which utilize channels with sub-millimeter dimensions, provide superior heat and mass transfer, precise temperature control, and a significantly safer operating environment due to the small internal volume. eurekaselect.commdpi.com

The application of microreactors to the bromination of thiophene has been shown to dramatically improve reaction outcomes. In one study, a solvent-free, continuous bromination of thiophene was developed using a microreactor. eurekaselect.comingentaconnect.com This method achieved high selectivity for 2,5-dibromo-thiophene with yields up to 86%, surpassing both self-made batch processes (77% yield) and previously reported literature values (50% yield). eurekaselect.comingentaconnect.com A remarkable benefit was the reduction in reaction time from approximately two hours in a batch reactor to less than one second in the microreactor. eurekaselect.comingentaconnect.com This acceleration leads to space-time yields that are orders of magnitude higher than conventional methods. ingentaconnect.com

Flow chemistry protocols often focus on generating the hazardous brominating agent, such as molecular bromine (Br₂) or potassium hypobromite (B1234621) (KOBr), in situ. mdpi.comresearchgate.net A typical setup involves three stages: generation of the reagent, reaction with the substrate, and an immediate quench of any unreacted bromine, all within a continuous flow path. mdpi.comresearchgate.net For example, Br₂ can be safely generated by reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr). mdpi.comresearchgate.net This approach eliminates the need to handle and store large quantities of toxic and corrosive molecular bromine, greatly improving the process's safety and sustainability. mdpi.comnih.gov

The precise control offered by flow systems, often incorporating static mixer chips, ensures rapid and reproducible mixing and temperature management. technologynetworks.com This control is critical for managing the exothermicity of bromination and preventing the formation of undesired byproducts, such as bis-brominated compounds when a mono-brominated product is desired. technologynetworks.com The methodology has been successfully demonstrated for polybrominating various aromatic substrates in a range of solvents, achieving yields between 78% and 99%. researchgate.netnih.gov The scalability of these systems is another key advantage; a process can be scaled up by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). mdpi.comtechnologynetworks.com

| Technology | Substrate | Key Features | Advantages | Reference |

| Microreactor | Thiophene | Solvent-free, continuous flow, room temperature | Yield up to 86% for 2,5-dibromo-thiophene; reaction time <1 second | eurekaselect.comingentaconnect.com |

| Flow Chemistry System (FlowSyn™) | General Aromatics | Static mixer chip for temperature and mixing control | Rapid reaction (30 seconds at 70°C); enables straightforward scaling | technologynetworks.com |

| Continuous Flow Reactor | Alkenes and Aromatics | In situ generation of Br₂ from NaOCl and HBr | Avoids use of molecular bromine; yields 78-99%; enhanced safety | mdpi.comresearchgate.netnih.gov |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3 Bromomethyl Thiophene

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group at the C-3 position of the thiophene (B33073) ring is structurally analogous to a benzylic bromide. This configuration renders the methylene (B1212753) carbon susceptible to nucleophilic attack. The bromide ion is a good leaving group, facilitating substitution reactions with a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under conditions that promote the formation of a stabilized carbocation intermediate. The proximity of the thiophene ring allows for the delocalization and stabilization of the incipient positive charge.

Reactions of 4-nitro-2-thienyl-methyl chlorides and acetates with lithium 2-nitropropan-2-ide, for instance, have been shown to yield C-alkylation products through an ionic substitution process. researchgate.net This highlights the reactivity of substituted thienylmethyl halides towards nucleophiles. While specific studies on 2-Bromo-3-(bromomethyl)thiophene are limited, its structural features strongly suggest a similar reactivity profile, making it a valuable precursor for introducing diverse functional groups at the 3-position's methyl carbon.

Electrophilic Aromatic Substitution Pathways on the Thiophene Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems like thiophene. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

For this compound, the regiochemical outcome of electrophilic substitution is governed by the directing effects of the existing substituents. The bromine atom at the C-2 position is a deactivating group due to its electron-withdrawing inductive effect, yet it directs incoming electrophiles to the ortho and para positions. In the context of the thiophene ring, this would primarily be the C-5 position. The bromomethyl group at the C-3 position is generally considered to be weakly deactivating.

Thiophene itself is more reactive than benzene (B151609) in electrophilic aromatic substitution, with a preference for substitution at the C-2 position. pearson.com In the case of this compound, the C-5 position is the most likely site for electrophilic attack, as it is activated by the sulfur atom and is the para-like position relative to the C-2 bromine.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and halogenated thiophenes are excellent substrates for these transformations.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a highly versatile method for forming C-C bonds. nih.govresearchgate.net This reaction is noted for its mild conditions and tolerance of a wide array of functional groups. researchgate.netnih.gov

In this compound, there are two distinct bromine atoms: one attached to the sp²-hybridized carbon of the aromatic thiophene ring (C-2) and one on the sp³-hybridized carbon of the methyl group. In palladium-catalyzed Suzuki-Miyaura couplings, the C(sp²)-Br bond is significantly more reactive than the C(sp³)-Br bond. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide bond. This step is much more facile for aryl bromides than for alkyl or benzylic bromides under standard Suzuki conditions. organic-chemistry.org Consequently, Suzuki reactions with this compound are expected to occur selectively at the C-2 position, leaving the bromomethyl group intact for subsequent functionalization. This regioselectivity is a key feature in the synthetic application of such di-halogenated substrates. nih.govresearchgate.net

While studies specifically detailing the Suzuki coupling of this compound are not prevalent, extensive research on the isomeric 2-bromo-5-(bromomethyl)thiophene provides significant insight into the scope of this reaction. nih.govresearchgate.net These studies demonstrate that the coupling at the C-2 position proceeds with a wide variety of aryl boronic acids, accommodating both electron-donating and electron-withdrawing substituents. nih.gov

The reaction yields are generally moderate to excellent. For example, coupling with boronic acids containing electron-donating groups like methoxy often results in high yields. nih.gov However, steric hindrance on the aryl boronic acid, particularly from ortho-substituents, can diminish reactivity and lower product yields. nih.gov The table below, adapted from studies on the 2,5-isomer, illustrates the typical scope of the reaction.

| Aryl Boronic Acid Substrate | Product | Yield (%) |

| 3-Chloro-4-fluorophenyl boronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |

| 4-Methoxyphenyl boronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |

| 4-Chlorophenyl boronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |

| 3,5-Difluorophenyl boronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |

| 3-Acetylphenyl boronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |

| 4-(Methylthio)phenyl boronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | Fair |

| 4-Iodophenyl boronic acid | 2-(Bromomethyl)-5-(4-iodophenyl)thiophene | Fair |

| p-Tolyl boronic acid | 2-(Bromomethyl)-5-p-tolylthiophene | Fair |

| 3,5-Dimethylphenyl boronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |

This data is based on the reactivity of 2-bromo-5-(bromomethyl)thiophene as reported in the literature and serves as an illustrative guide for the expected reactivity of this compound. nih.gov

The mechanism of the Suzuki-Miyaura cross-coupling reaction is a well-established catalytic cycle involving three primary steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl bromide (the C-2 bromine of this compound) to a palladium(0) complex. This forms a palladium(II) intermediate. illinois.edu

Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) complex, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. illinois.edu

Reductive Elimination : The two organic moieties on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Kinetic and mechanistic studies have provided a detailed understanding of these fundamental steps, revealing the influence of ligands, solvents, and bases on the reaction rate and efficiency. illinois.edumit.eduuvic.ca The choice of phosphine ligands, for instance, is crucial as it affects both the rate of oxidative addition and reductive elimination.

Other Transition Metal-Catalyzed Coupling Reaction Modalities

Beyond the well-documented Suzuki and Heck reactions, the 2-bromo-3-substituted thiophene scaffold, including derivatives of this compound, is amenable to a variety of other transition metal-catalyzed cross-coupling reactions. These methods provide versatile pathways for carbon-carbon bond formation. While specific examples utilizing this compound are not extensively detailed in the literature, the reactivity of the structurally analogous 2-bromo-3-alkylthiophenes in Kumada, Stille, and Sonogashira couplings serves as a strong precedent for its potential applications.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a powerful tool, especially for the synthesis of polythiophenes. wikipedia.orgpkusz.edu.cn The McCullough method for synthesizing highly regioregular, head-to-tail (HT) poly(3-alkylthiophenes) is a prominent example. In this approach, a 2-bromo-3-alkylthiophene is first lithiated and then converted into a Grignard reagent, which is subsequently polymerized using a nickel catalyst like Ni(dppp)Cl2. pkusz.edu.cn This catalyst-transfer polycondensation proceeds via a Kumada-type cross-coupling mechanism. pkusz.edu.cnrsc.org The reaction is valued for its efficiency and the high degree of structural order it imparts to the resulting polymer. wikipedia.org

Stille Coupling: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide, catalyzed by palladium. openochem.orgwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and both air- and moisture-stable organostannanes can be used. wikipedia.org The mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. openochem.org While less common than Kumada coupling for polymerization, it is widely used in the synthesis of complex organic molecules and oligothiophenes. pkusz.edu.cnjcu.edu.au

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is unique in its use of a dual catalytic system, typically a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base. wikipedia.org The reaction proceeds under mild conditions and is instrumental in synthesizing conjugated enynes and arylalkynes. organic-chemistry.orgresearchgate.net Its application to brominated thiophenes allows for the introduction of acetylenic moieties, which can serve as building blocks for more complex conjugated systems or for further functionalization. researchgate.net

Polymerization Studies Involving this compound Derivatives

The this compound structural motif is a key precursor for the synthesis of functionalized polythiophenes. The bromine atom at the 2-position provides a reactive site for chain-growth polymerization, while the bromomethyl group at the 3-position allows for the introduction of various side chains. These side chains are crucial for tuning the polymer's properties, such as solubility, processability, and optoelectronic characteristics. wikipedia.orgtandfonline.com

Autopolymerization Mechanisms of Halogenated Thiophenes

Certain halogenated thiophenes, particularly those with electron-donating substituents, can undergo spontaneous autopolymerization. This phenomenon has been observed in 2-bromo-3-alkoxythiophenes, which can polymerize at room temperature or upon heating without the need for an external initiator or catalyst. dntb.gov.ua

A detailed study of the autopolymerization of 2-bromo-3-methoxythiophene revealed that the reaction mechanism is complex and involves multiple steps. researchgate.net The process is initiated by the generation of hydrogen bromide (HBr) gas. This HBr acts as a Brønsted acid catalyst, protonating the thiophene monomer and initiating a chain-growth cationic polymerization. dntb.gov.uaresearchgate.net However, the generated HBr also participates in a significant side reaction: the cleavage of the methoxy group on the thiophene ring. This cleavage results in the formation of methyl bromide gas. researchgate.net Therefore, the autopolymerization process involves both the desired polymer formation and an acid-induced modification of the monomer's side chain. Understanding this dual role of the acid catalyst is critical for controlling the structure and properties of polymers synthesized through this method. researchgate.net

Synthesis and Characterization of Polythiophenes and Related Conjugated Polymers

The synthesis of well-defined polythiophenes from 2-bromo-3-substituted thiophene monomers is most effectively achieved through transition metal-catalyzed cross-coupling methods, particularly catalyst-transfer condensation polymerization (CTCP). pkusz.edu.cn Grignard Metathesis (GRIM) polymerization is a widely used CTCP technique that produces highly regioregular, head-to-tail (HT) coupled poly(3-substituted thiophene)s. nih.gov This high degree of regioregularity is essential for achieving optimal electronic properties, as it promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking. wikipedia.org

A common synthetic route starts with a 2-bromo-3-alkylthiophene monomer. nih.govguidechem.com This monomer is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to form a thiophene-magnesium species. The subsequent addition of a nickel(II) catalyst, for example, [CpNiCl(SIPr)], initiates polymerization, yielding high molecular weight polymers with HT content often exceeding 98%. nih.gov

The versatility of this approach is demonstrated by the synthesis of polythiophenes with diverse side chains. For instance, a synthetic pathway beginning with 2-bromo-3-methylthiophene (B51420) involves a radical bromination with N-bromosuccinimide (NBS) to produce the key intermediate, this compound. nih.gov This intermediate can then be functionalized, for example, by allylation followed by hydrosilylation, to introduce complex side chains before polymerization via Nickel-catalyzed deprotonative polycondensation. nih.gov Oxidative polymerization using agents like iron(III) chloride (FeCl₃) is another, simpler method, though it generally results in polymers with lower regioregularity (regiorandom polythiophenes). tandfonline.comtandfonline.com

The characterization of the resulting polymers relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and, crucially, to determine the degree of regioregularity by analyzing the signals in the aromatic region, which correspond to the different coupling triads (HT-HT, HT-HH, etc.). tandfonline.comrsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra confirm the successful polymerization by showing characteristic vibrational bands of the polythiophene backbone, such as C=C stretching and C-H out-of-plane vibrations, and the disappearance of monomer-specific peaks. tandfonline.comresearchgate.net

Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Mₙ/Mₙ) of the polymers. tandfonline.comresearchgate.net

UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the conjugated polymers. The λₘₐₓ from the UV-Vis spectrum provides information about the effective conjugation length of the polymer backbone, while PL spectra reveal the material's emissive properties. tandfonline.comresearchgate.net

The table below summarizes the polymerization of various 2-bromo-3-substituted thiophenes using a Nickel catalyst, highlighting the resulting polymer properties.

| Monomer (3-substituent) | Catalyst | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | HT Regioregularity (%) |

|---|---|---|---|---|---|

| -hexyl | [CpNiCl(SIPr)] | 90 | 22.5 | 1.54 | 98 |

| -octyl | [CpNiCl(SIPr)] | 94 | 29.2 | 1.61 | >99 |

| -dodecyl | [CpNiCl(SIPr)] | 95 | 41.3 | 1.64 | >99 |

| -(2-ethylhexyl) | [CpNiCl(SIPr)] | 92 | 25.1 | 1.55 | 96 |

This data, adapted from Fujita et al., demonstrates the effectiveness of Nickel-catalyzed polymerization for producing high molecular weight, highly regioregular poly(3-substituted thiophene)s. nih.gov

Applications and Advanced Materials Synthesis Utilizing 2 Bromo 3 Bromomethyl Thiophene

Role as a Key Intermediate and Building Block in Complex Organic Molecule Synthesis

The unique arrangement of two different carbon-bromine bonds makes 2-Bromo-3-(bromomethyl)thiophene a pivotal intermediate for the synthesis of elaborate organic structures. Its utility lies in the ability to perform selective and sequential reactions. The high reactivity of the bromomethyl group facilitates its use as an electrophilic site for reactions with various nucleophiles, enabling the introduction of diverse side chains.

Following the modification of the bromomethyl group, the more stable 2-bromo substituent can be activated for carbon-carbon bond formation using transition metal catalysis, such as the Suzuki, Stille, or Heck reactions. This stepwise approach provides chemists with precise control over the final molecular architecture. This compound is particularly valuable in constructing fused-ring systems and poly-substituted aromatic compounds where regioselectivity is crucial. For instance, it serves as a precursor for synthesizing thieno[2,3-b]thiophene (B1266192) derivatives, which are core structures in various functional materials.

Synthesis of Thiophene-Based Derivatives for Medicinal Chemistry Research

The thiophene (B33073) ring is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous approved medications. nih.gov The ability to functionalize the thiophene core at specific positions using this compound makes it an invaluable scaffold in drug discovery. researchgate.netnih.gov

Researchers utilize this compound to generate extensive libraries of novel compounds for biological screening. researchgate.net The synthesis strategy often involves an initial nucleophilic substitution at the bromomethyl position to introduce functionalities like amines, ethers, or thioethers. Subsequently, a palladium-catalyzed cross-coupling reaction at the 2-position can attach various aryl or heteroaryl groups. This modular approach allows for the systematic modification of the molecule's steric and electronic properties to optimize interactions with biological targets such as enzymes or receptors. nih.gov Thiophene derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govpharmaguideline.com Some thiophene derivatives also serve as precursors in the combinatorial biosynthesis of new antibiotics. researchgate.net

A multitude of thiophene-based compounds synthesized from precursors like this compound have been evaluated for their biological effects. The structural diversity achievable from this single starting material has led to the discovery of derivatives with a broad spectrum of activities.

Antithrombolytic Activity : Derivatives synthesized via Suzuki coupling reactions have been assessed for their ability to dissolve blood clots. For example, certain 2,3-diaryldibenzo[b]thiophene derivatives have demonstrated significant antithrombolytic potential. researchgate.net

Antioxidant Properties : Many thiophene derivatives exhibit antioxidant activity, which is the ability to neutralize harmful free radicals. In one study, synthesized compounds were evaluated using a stable DPPH free radical scavenging assay, with some derivatives showing excellent activity comparable to the standard, ascorbic acid. impactfactor.org

Antibacterial and Antiurease Activity : The antibacterial potential of thiophene derivatives against both Gram-positive and Gram-negative bacteria is well-documented. encyclopedia.pub Studies have shown that specific substitutions on the thiophene ring can lead to potent bactericidal effects. rsc.orgresearchgate.net For instance, a cephalosporin (B10832234) analogue containing a thiophene moiety, created through precursor-directed biosynthesis, showed considerable broad-spectrum antibacterial activity. researchgate.net Furthermore, related heterocyclic compounds are often screened for antiurease activity, an important target for treating infections caused by Helicobacter pylori.

The table below summarizes the investigated biological activities of various classes of thiophene derivatives that can be synthesized using this compound as a key building block.

| Biological Activity | Derivative Class Example | Research Finding |

| Antithrombolytic | Diaryl-substituted thiophenes | Certain derivatives exhibited significant clot lysis, with one compound showing 87.24% activity. researchgate.net |

| Antioxidant | Substituted thiophene-carboxamides | Several compounds displayed excellent free radical scavenging activity in DPPH assays. impactfactor.org |

| Antibacterial | Thiophene-containing cephalosporin | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.netencyclopedia.pub |

| Anti-inflammatory | Methoxy-substituted thiophenes | Known to inhibit inflammatory pathways, including COX and LOX enzymes. nih.gov |

| Anticancer | Thienopyrimidine derivatives | Some compounds have shown potent activity against various cancer cell lines, including liver cancer (HepG-2). nih.gov |

Development of Functional Materials and Organic Electronics

Beyond its biomedical applications, this compound is a crucial component in the field of materials science, particularly for creating organic electronic devices. nih.gov The thiophene unit is an excellent electron-rich building block for π-conjugated systems, which are essential for charge transport in organic semiconductors.

Polythiophenes are one of the most studied classes of conducting polymers due to their stability and tunable electronic properties. This compound serves as a monomer for creating functionalized polythiophenes. The 2-bromo position can be used for polymerization through methods like Grignard metathesis (GRIM) or Stille coupling. rsc.org

Crucially, the bromomethyl group at the 3-position allows for the introduction of various side chains before or after polymerization. These side chains are not merely passive substituents; they play a vital role in controlling the polymer's properties, such as solubility, thin-film morphology, and molecular packing. For example, attaching flexible alkyl or alkylthio chains can improve processability and influence the intermolecular π-π stacking, which directly impacts charge carrier mobility in devices like organic field-effect transistors (OFETs). ntu.edu.tw The ability to precisely control the side-chain structure via the bromomethyl handle is key to engineering high-performance semiconducting materials.

Non-linear optical (NLO) materials are critical for next-generation applications in high-speed information processing and optical computing. rsc.org Organic NLO materials often consist of a π-conjugated bridge connecting an electron-donating group (D) and an electron-accepting group (A), known as a D-π-A architecture. This structure facilitates intramolecular charge transfer upon excitation, which is the origin of the NLO response. nih.gov

This compound is an ideal candidate for the π-conjugated bridge in such chromophores. Its two distinct reactive sites allow for the regioselective attachment of a donor group at one end and an acceptor group at the other. For example, a donor (like an amine or alkoxy group) can be installed via substitution of one bromine, while an acceptor (like a nitro or cyano group) can be attached at the other position through cross-coupling. This synthetic flexibility enables the fine-tuning of the molecule's electronic structure to maximize its third-order NLO susceptibility. nih.gov

Application of Derived Compounds in Organic Field-Effect Transistors (OFETs)

The development of novel organic semiconductors is a cornerstone for advancing the performance of Organic Field-Effect Transistors (OFETs). This compound serves as a valuable precursor for the synthesis of larger, more complex conjugated systems, particularly those incorporating the thieno[3,2-b]thiophene (B52689) moiety. The rigid and planar structure of thieno[3,2-b]thiophene derivatives, along with their potential for strong intermolecular interactions, makes them highly promising candidates for active materials in the channels of OFETs. rsc.orgnih.gov These materials form the semiconducting layer where charge transport occurs, and their chemical structure directly influences key OFET performance metrics such as charge carrier mobility, the on/off current ratio, and threshold voltage. rsc.org

Researchers have successfully synthesized a variety of thieno[3,2-b]thiophene-based small molecules and polymers and evaluated their performance in OFET devices. These materials are typically designed to have a low highest occupied molecular orbital (HOMO) energy level, which contributes to their stability in air. researchgate.net The general strategy involves creating extended π-conjugated systems to facilitate efficient charge transport.

One notable approach involves the synthesis of thienoacene dimers based on the thieno[3,2-b]thiophene unit. These compounds have demonstrated significant potential as p-channel organic semiconductors, achieving impressive hole mobilities. rsc.org For instance, certain thienoacene dimers have exhibited average hole mobilities as high as 1.33 cm²/V·s. rsc.org

Another successful strategy is the copolymerization of thieno[3,2-b]thiophene derivatives with other aromatic or heteroaromatic units. For example, a copolymer incorporating a novel thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer with thiophene has yielded a polymer with an exceptionally high hole mobility of up to 1.95 cm²/V·s. acs.org This highlights the effectiveness of combining the excellent charge transport properties of thieno[3,2-b]thiophene with other functional building blocks.

Furthermore, the synthesis of novel naphthodithieno[3,2-b]thiophene (NDTT) derivatives has led to the development of air-stable and soluble organic semiconductors. rsc.org OFETs fabricated with these materials have shown promising p-type characteristics, with mobilities significantly improving upon thermal annealing. For example, the mobility of certain NDTT derivatives increased from the order of 10⁻³ cm²/V·s to as high as 0.22 cm²/V·s after annealing. rsc.org

The performance of these OFETs is summarized in the interactive data table below, showcasing the impact of different molecular designs on key device parameters.

| Compound Type | Specific Compound/Polymer | Hole Mobility (μ) (cm²/V·s) | On/Off Ratio (I_on/I_off) | Reference |

| Thienoacene Dimer | Based on thieno[3,2-b]thiophene | up to 1.33 | - | rsc.org |

| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole Copolymer | Copolymer with thiophene | up to 1.95 | - | acs.org |

| Naphthodithieno[3,2-b]thiophene Derivative | NDTT-10 | 0.22 (after annealing) | - | rsc.org |

| Naphthodithieno[3,2-b]thiophene Derivative | NDTT-12 | 0.13 (after annealing) | - | rsc.org |

| Dithieno[3,2-b:2′,3′-d]thiophene-based Polymer | Methylated DPP polymer | 5.32 | >10⁵ | nih.gov |

| Thieno[3,2-b]thiophene-Benzothiadiazole Copolymer | Polymer with nonyl side chain | 0.1 | 3.5 x 10³ | researchgate.net |

Spectroscopic Characterization and Computational Chemistry Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer complementary information to piece together the atomic arrangement and bonding within 2-Bromo-3-(bromomethyl)thiophene.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its structure and data from analogous compounds like 2-bromothiophene (B119243) and 2-bromo-3-methylthiophene (B51420). chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the thiophene (B33073) ring and one signal for the protons of the bromomethyl group.

The two thiophene ring protons (H-4 and H-5) would appear as doublets due to coupling with each other. Their expected chemical shifts would be in the aromatic region, typically between δ 6.8 and 7.5 ppm.

The protons of the bromomethyl (-CH₂Br) group would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected to be further downfield than a typical methyl group due to the deshielding effect of the adjacent bromine atom, likely in the range of δ 4.5-5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum should display five unique signals, corresponding to each of the five carbon atoms in the molecule.

The two brominated carbons (C-2 and the -CH₂Br carbon) would be significantly influenced by the electronegative bromine atoms.

The remaining three carbons of the thiophene ring (C-3, C-4, and C-5) would resonate at distinct chemical shifts, providing a complete carbon fingerprint of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| CH₂ | 4.5 - 5.0 | Singlet (s) | 25 - 35 |

| Thiophene H-4 | 6.8 - 7.5 | Doublet (d) | 124 - 128 |

| Thiophene H-5 | 6.8 - 7.5 | Doublet (d) | 128 - 132 |

| Thiophene C-2 | - | - | 110 - 115 |

| Thiophene C-3 | - | - | 135 - 140 |

Note: The predicted values are estimates based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sigmaaldrich.com When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture. nist.gov

For this compound (C₅H₄Br₂S), the molecular weight is 255.96 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info The presence of two bromine atoms will result in a characteristic cluster of peaks for the molecular ion [M]⁺ and its isotopologues [M+2]⁺ and [M+4]⁺, with relative intensities of approximately 1:2:1.

The fragmentation pattern under electron ionization (EI) would likely involve the cleavage of the weakest bonds. Common fragmentation pathways for this molecule are expected to include:

Loss of a bromine atom: Cleavage of a C-Br bond to form a [C₅H₄BrS]⁺ ion (m/z 175/177).

Loss of the bromomethyl group: Cleavage of the C-C bond between the ring and the side chain to yield a [C₄H₂BrS]⁺ fragment (m/z 161/163).

Formation of the tropylium-like thienylmethyl cation: Loss of a bromine radical from the bromomethyl group can lead to the formation of the [C₅H₄BrS]⁺ ion, which could be a significant peak due to its potential aromatic stability.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Substituted thiophenes typically exhibit absorption maxima (λ_max) in the UV region, generally between 230 and 300 nm. The absorption is due to π → π* transitions within the aromatic ring. For this compound, the presence of bromine atoms (auxochromes) and the bromomethyl group can cause a bathochromic (red) shift compared to unsubstituted thiophene. While specific experimental data is limited, studies on similarly substituted thiophenes show absorptions in this range. rroij.com The precise λ_max would provide insight into the electronic structure and conjugation of the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govdocbrown.info

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretching | Aromatic (Thiophene ring) | 3100 - 3000 |

| C-H stretching | Aliphatic (-CH₂) | 2960 - 2850 |

| C=C stretching | Aromatic (Thiophene ring) | 1600 - 1450 |

| CH₂ bending (scissoring) | Aliphatic (-CH₂) | ~1465 |

| C-S stretching | Thiophene ring | 850 - 600 |

| C-Br stretching | Bromoalkane (-CH₂Br) | 650 - 550 |

| C-Br stretching | Bromoarene (C-Br on ring) | 1075 - 1030 |

Quantum Chemical Studies and Molecular Modeling

Computational chemistry provides theoretical insight into molecular properties, complementing experimental findings. Quantum chemical studies, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the geometric and electronic characteristics of molecules like this compound.

Density Functional Theory (DFT) is a computational method used to model the electronic structure of molecules. By applying functionals like B3LYP with basis sets such as 6-311G(d,p), researchers can calculate various molecular properties with high accuracy. scispace.commdpi.commdpi.com

For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by calculating bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data if available (e.g., from X-ray crystallography). rroij.com

Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other reagents.

Simulate Vibrational Spectra: Calculate theoretical IR and Raman frequencies. These can be compared with experimental spectra to aid in the assignment of vibrational modes. scispace.com

While specific DFT studies on this compound are not prominent in the literature, extensive research on other brominated thiophenes demonstrates the utility of this approach for providing deep, atom-level insights into molecular structure and reactivity. rroij.commdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity of a molecule. numberanalytics.com By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), predictions can be made about how the molecule will interact with other chemical species. numberanalytics.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

For thiophene and its derivatives, the HOMO and LUMO are typically delocalized over the entire molecule. researchgate.net In the case of this compound, the presence of bromine atoms, which are electron-withdrawing, and the bromomethyl group can significantly influence the energies of these frontier orbitals. Computational studies on related thiophene derivatives have shown that substituents can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. utm.myscholaris.ca

The interaction between the FMOs of two reacting molecules governs the reaction pathway. Generally, the reaction is favored when the HOMO of one molecule (the nucleophile) interacts with the LUMO of the other (the electrophile). wikipedia.org The closer the energy levels of the interacting HOMO and LUMO, the stronger the interaction and the more favorable the reaction. wikipedia.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Data for Thiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Pyrazole-Thiophene Amides | - | - | 4.30 - 4.93 | researchgate.net |

| Benzodithiophene Isomers | -5.30 to -6.07 | - | 3.29 - 4.88 | utm.my |

| 2-(2-Nitrovinyl) thiophene | - | - | Calculated | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.netekb.eg The MEP map displays regions of varying electrostatic potential on the molecular surface. These regions are typically color-coded, with red indicating areas of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent intermediate or neutral potential. ekb.egresearchgate.net

The MEP map provides crucial insights into a molecule's reactivity and its potential interaction with other molecules, such as substrates or biological receptors. researchgate.netscispace.com For this compound, the MEP map would be influenced by the electronegative bromine atoms and the sulfur atom in the thiophene ring. The sulfur atom, with its lone pairs of electrons, and the π-system of the thiophene ring would likely create regions of negative potential. nih.gov Conversely, the hydrogen atoms and the regions around the electron-withdrawing bromine atoms would exhibit positive potential.

Specifically, the MEP analysis would likely identify the following features:

Negative Potential (Red/Yellow): The area around the sulfur atom in the thiophene ring due to its lone pairs of electrons, and the π-electron cloud of the aromatic ring. These regions are potential sites for electrophilic attack.

Positive Potential (Blue): The regions around the hydrogen atoms of the thiophene ring and the methylene (B1212753) protons of the bromomethyl group. The area near the bromine atom attached to the thiophene ring (C2 position) and the bromine of the bromomethyl group would also show positive potential (a "sigma-hole"), making them potential sites for nucleophilic interactions.

By identifying these electrophilic and nucleophilic sites, the MEP map can predict how this compound will behave in various chemical reactions, guiding the synthesis of new, more complex molecules. researchgate.net For example, the negative potential on the thiophene ring suggests its susceptibility to electrophilic substitution reactions. nih.gov

Table 2: Predicted Active Sites in this compound based on MEP Analysis

| Region of Molecule | Predicted Electrostatic Potential | Potential Type of Reaction |

|---|---|---|

| Sulfur Atom Lone Pairs | Negative (Electron-rich) | Electrophilic Attack |

| Thiophene Ring (π-system) | Negative (Electron-rich) | Electrophilic Attack |

| Hydrogen Atoms | Positive (Electron-poor) | Nucleophilic Interaction |

| Bromine Atoms (Sigma-hole) | Positive (Electron-poor) | Nucleophilic Interaction |

| Bromomethyl Group (Carbon) | Positive (Electron-poor) | Nucleophilic Substitution |

Mechanistic Insights and Kinetic Studies of Thiophene Bromination

The bromination of substituted thiophenes is a pivotal reaction in organic synthesis, providing key intermediates for materials science and medicinal chemistry. The formation of poly-substituted thiophenes, such as 2-Bromo-3-(bromomethyl)thiophene, involves distinct mechanistic pathways, primarily dictated by the nature of the substituent and the reaction conditions. Understanding the kinetics and mechanisms of these reactions is crucial for controlling product distribution and optimizing synthetic yields.

Future Research Directions and Emerging Opportunities in 2 Bromo 3 Bromomethyl Thiophene Chemistry

Exploration of Novel Reaction Pathways for Selective Functionalization

The distinct chemical environments of the two bromine substituents in 2-bromo-3-(bromomethyl)thiophene—one on the aromatic ring and the other on the methyl group—are the cornerstone of its synthetic utility. Future research is poised to delve deeper into the selective functionalization of these two sites, enabling the construction of intricate molecular architectures.

The bromine atom attached to the thiophene (B33073) ring is amenable to a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Hiyama couplings could be further explored to introduce a wide array of substituents, including aryl, heteroaryl, and vinyl groups, at this position. Concurrently, the bromomethyl group offers a reactive handle for nucleophilic substitution reactions. For instance, its reaction with sodium cyanide yields 3-(2-Bromo)-thienyl-acetonitrile, demonstrating the selective reactivity of the side-chain bromine.

A significant area of future investigation lies in the development of one-pot, sequential functionalization protocols. Such strategies would involve the initial selective reaction at one bromine site, followed by a subsequent, different type of reaction at the second site without the need for intermediate purification steps. The Horner-Wadsworth-Emmons reaction, for example, can be employed on derivatives like diethyl (2-bromothiophen-3-yl)methylphosphonate, which is synthesized from this compound and triethyl phosphite. This highlights the potential for tandem reaction sequences to build molecular complexity efficiently.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Triethyl phosphite | Diethyl (2-bromothiophen-3-yl)methylphosphonate | Arbuzov reaction |

| This compound | Sodium cyanide | 3-(2-Bromo)-thienyl-acetonitrile | Nucleophilic substitution |

Integration into Advanced Supramolecular Architectures and Self-Assembled Systems

While direct applications of this compound in supramolecular chemistry are not yet widely reported, its structure presents a compelling case for future exploration in this domain. The development of macrocycles and other complex supramolecular systems from this building block is a significant emerging opportunity.

The key lies in its bifunctionality. The two bromine atoms can serve as anchor points for the construction of larger, cyclic structures. For instance, a double nucleophilic substitution reaction with a suitable bis-nucleophile could lead to the formation of novel thiophene-containing macrocycles. Alternatively, a combination of a cross-coupling reaction at the ring bromine and a substitution reaction at the bromomethyl group with a bifunctional reagent could pave the way for more complex, three-dimensional architectures.

The ability to introduce different functionalities at the two positions allows for the precise tuning of the electronic and steric properties of the resulting supramolecular systems. This could enable the creation of host-guest systems with tailored recognition properties or self-assembling materials with unique morphologies and functions. The planarity and electronic nature of the thiophene ring itself can also contribute to intermolecular interactions, such as π-π stacking, which are crucial for self-assembly processes.

Targeted Synthesis of Highly Potent Biologically Active Thiophene Derivatives with Specific Pharmacological Profiles

The thiophene scaffold is a well-established pharmacophore in medicinal chemistry. The unique substitution pattern of this compound makes it an attractive starting material for the targeted synthesis of novel, biologically active compounds.

A notable example is its use in the preparation of cyclic organoselenium compounds with potential antioxidant and cytoprotective properties. In these syntheses, this compound serves as a precursor to introduce the thiophene moiety, which is ultimately incorporated into a selenium-containing heterocyclic system. These compounds are designed to mimic the activity of glutathione (B108866) peroxidase, a key enzyme in the body's defense against oxidative stress. The synthesis involves the initial preparation of 3-(2-Bromo)-thienyl-acetonitrile from this compound.

Future research in this area could focus on expanding the library of thiophene derivatives by leveraging the dual reactivity of this compound. This could involve the synthesis of compounds with specific pharmacological targets, such as kinases, proteases, or G-protein coupled receptors. The ability to introduce diverse substituents at two different points on the thiophene core provides a powerful tool for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity.

| Precursor | Product | Biological Relevance |

| This compound | Cyclic organoselenium compounds | Antioxidant, Cytoprotective |

Development of Next-Generation Organic Electronic Materials with Tailored Optoelectronic Properties

The field of organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells, relies heavily on the design and synthesis of novel π-conjugated materials. This compound is recognized as a valuable monomer and building block for the creation of such materials.

The thiophene ring is an excellent electron-rich unit for constructing conjugated polymers and small molecules. The bromine substituents on this compound provide synthetic handles for polymerization reactions, such as Stille or Suzuki polycondensation. The resulting polymers, containing repeating thiophene units, can exhibit semiconducting properties, making them suitable for use as charge transport materials in electronic devices.

An exciting avenue for future research is the synthesis of well-defined oligomers and polymers with tailored optoelectronic properties. By carefully selecting the co-monomers to be polymerized with derivatives of this compound, it is possible to tune the band gap, charge carrier mobility, and luminescence characteristics of the final material. The regioregularity of the polymer, which can be controlled by the synthetic methodology, will also have a profound impact on its solid-state packing and, consequently, its electronic performance. The development of these next-generation materials could lead to more efficient and stable organic electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.